molecular formula C24H20ClN3O3S B4946028 N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide

N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide

Cat. No.: B4946028
M. Wt: 466.0 g/mol
InChI Key: BMIANBYHDLMRHQ-UHFFFAOYSA-N
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Description

N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide is a complex organic compound that features a benzoxazole ring, a chlorophenyl group, and a carbamothioyl linkage

Mechanism of Action

The mechanism of action of N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the carbamothioyl linkage can modulate its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propan-2-yloxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds .

Properties

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3S/c1-14(2)30-17-7-5-6-15(12-17)22(29)28-24(32)27-20-13-16(10-11-18(20)25)23-26-19-8-3-4-9-21(19)31-23/h3-14H,1-2H3,(H2,27,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIANBYHDLMRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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